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Diamminesilver(1+)

Cat. No.: B093023
CAS No.: 16972-61-5
M. Wt: 141.93 g/mol
InChI Key: IWIFJNQIJSKDJE-UHFFFAOYSA-N
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Description

Historical Context of Silver Ammine Chemistry

The study of metal ammine complexes was pivotal in the development of modern coordination chemistry. wikipedia.org These compounds, featuring metal ions bonded to one or more ammonia (B1221849) (NH₃) ligands, were instrumental for chemists like Alfred Werner in the late 19th and early 20th centuries. wikipedia.orgncert.nic.in Werner prepared and characterized a vast number of coordination compounds, including various metal ammines, and studied their properties through simple experimental methods. ncert.nic.in His work on these complexes led to his revolutionary theory of coordination, which introduced the concepts of primary (oxidation state) and secondary (coordination number) valencies for a metal ion. ncert.nic.in

While much of the foundational work focused on kinetically inert complexes of cobalt(III) and chromium(III) to study isomerism, complexes of other metals, including silver(I), were also investigated. wikipedia.org Silver ammine complexes, particularly the stable [Ag(NH₃)₂]⁺ ion, provided a clear example of a metal complex with a distinct coordination number and geometry. fiveable.me The ease of formation and characteristic linear structure of the diammine silver(1+) cation helped solidify the principles of coordination chemistry that Werner and his contemporaries were developing. wikipedia.orgncert.nic.in

Significance of Diamminesilver(1+) in Modern Inorganic Research

The diammine silver(1+) complex continues to be a subject of interest in modern inorganic research, extending beyond its role as a textbook example of linear coordination. One significant area of contemporary research is in the field of nonlinear optical (NLO) materials. A recent study on [Ag(NH₃)₂]₂SO₄ demonstrated that the coordination of the Ag⁺ cation with ammonia ligands induces the formation of a noncentrosymmetric crystal structure. nih.gov This specific arrangement leads to valuable optical anisotropy, including a large birefringence and a phase-matching NLO response, highlighting a strategy where coordinating the cationic part of a salt can significantly enhance its optical properties. nih.gov

Furthermore, the complex is central to ongoing studies aimed at understanding the fundamental coordination chemistry of silver ions. Research using FT-ICR mass spectrometry and DFT calculations has explored the delicate balance of factors governing silver's coordination preference, including its tendency for sd-hybridization, its ability to polarize ligands, and the influence of solvent networks. nih.gov The well-defined [Ag(NH₃)₂]⁺ species serves as a critical reference point in these advanced physicochemical studies. nih.gov The complex's formation and stability are also key in various applications, from its use in creating silver nanoparticles to its role as a caries-arresting agent in clinical dentistry. frontiersin.orgresearchgate.net

Fundamental Principles of Silver(I) Coordination

The chemistry of diammine silver(1+) is governed by the intrinsic electronic properties of the silver(I) cation. With a d¹⁰ electronic configuration, the Ag⁺ ion lacks the stereochemical preferences typically imposed by partially filled d-orbitals, allowing for a flexible coordination sphere. researchgate.netnih.gov

Overview of Silver(I) Coordination Geometries

The silver(I) ion is known for its ability to adopt a wide variety of coordination numbers and geometries, a flexibility attributed to the lack of stereochemical directionality from its filled 4d¹⁰ electron shell. researchgate.netresearchgate.netresearchgate.net While it can exhibit coordination numbers ranging from 2 to 6 and even higher, lower coordination numbers are most prevalent. nih.govresearchgate.net A survey of crystallographic data indicates that four-coordinate and two-coordinate complexes are the most common, followed by three-coordinate geometries. researchgate.net

The observed geometry is highly dependent on the nature of the ligands, the counter-ions present, and crystal packing forces. researchgate.netrsc.org Common geometries include linear for two-coordination, trigonal planar or T-shaped for three-coordination, and tetrahedral for four-coordination. researchgate.netresearchgate.net Less common, higher coordination geometries such as trigonal bipyramidal and octahedral have also been characterized. nih.govresearchgate.net

Coordination NumberCommon GeometryReference(s)
2Linear researchgate.netresearchgate.netresearchgate.net
3Trigonal Planar, T-Shaped researchgate.netresearchgate.netacs.org
4Tetrahedral, Square Planar researchgate.netresearchgate.netresearchgate.net
5Trigonal Bipyramidal, Square Pyramidal nih.govresearchgate.net
6Octahedral researchgate.netnih.gov

Propensity for Linear Two-Coordination in Diamminesilver(1+)

Despite the variety of possible geometries, the silver(I) ion shows a distinct propensity for forming linear, two-coordinate complexes, particularly with ligands like ammonia. researchgate.netacs.org The formation of the stable [Ag(NH₃)₂]⁺ complex ion in aqueous solution is a well-established phenomenon. acs.org This preference for two-coordination with ammonia is so strong that it has been considered an unusual characteristic when compared to the stepwise formation constants of other metal complexes. acs.org This tendency is often explained by the concept of hybridization of the metal's valence orbitals. nih.govacs.org

Theoretical Basis of sd-Hybridization in [Ag(NH₃)₂]⁺

The linear geometry of the [Ag(NH₃)₂]⁺ cation is frequently explained by the hybridization of the silver(I) ion's valence orbitals. The theoretical basis for this involves the following steps:

Orbital Hybridization : With a completely filled 4d subshell, the Ag⁺ ion utilizes its vacant, higher-energy orbitals for bonding with the two ammonia ligands. The theory proposes that the empty 5s orbital and one of the empty 5p orbitals mix to form two equivalent sp hybrid orbitals. doubtnut.combrainly.inaskfilo.com These two sp hybrid orbitals are oriented 180° apart, resulting in a linear geometry. askfilo.com Each of these hybrid orbitals can then accept a lone pair of electrons from an ammonia ligand to form two strong sigma bonds.

An alternative but related description involves sd-hybridization, where the 5s orbital mixes with one of the d-orbitals (specifically, the d_z² orbital). nih.govacs.org This model is also used to explain the linear preference for d¹⁰ metal ions. Both sp and sd hybridization models effectively account for the well-established linear structure of the [Ag(NH₃)₂]⁺ complex.

StepDescriptionElectron Configuration/OrbitalsReference(s)
1Neutral Silver Atom (Ag)[Kr] 4d¹⁰ 5s¹ doubtnut.comdoubtnut.com
2Silver(I) Ion (Ag⁺)[Kr] 4d¹⁰ 5s⁰ 5p⁰ doubtnut.comdoubtnut.com
3Hybridization for BondingTwo sp hybrid orbitals formed from the 5s and one 5p orbital. doubtnut.combrainly.inaskfilo.com
4Complex FormationEach NH₃ ligand donates an electron pair to an empty sp hybrid orbital on Ag⁺. brainly.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgH6N2+ B093023 Diamminesilver(1+) CAS No. 16972-61-5

Properties

CAS No.

16972-61-5

Molecular Formula

AgH6N2+

Molecular Weight

141.93 g/mol

IUPAC Name

silver;azane

InChI

InChI=1S/Ag.2H3N/h;2*1H3/q+1;;

InChI Key

IWIFJNQIJSKDJE-UHFFFAOYSA-N

SMILES

N.N.[Ag+]

Canonical SMILES

N.N.[Ag+]

Other CAS No.

16972-61-5

Related CAS

23606-32-8 (nitrate)

Synonyms

silver (1+), diammine-
silver diammine
silver diammine chloride
silver diammine hydroxide
silver diammine nitrate

Origin of Product

United States

Synthesis Methodologies for Diamminesilver 1+ Complexes

Classical Preparative Routes

Traditional methods for synthesizing diammine silver(1+) complexes are well-documented and widely practiced, particularly in laboratory settings. These routes typically involve reactions in aqueous solutions or the preparation of solid-state salts.

The most common method for preparing diammine silver(1+) is through the reaction of a soluble silver salt, most frequently silver nitrate (B79036) (AgNO₃), with aqueous ammonia (B1221849). stainsfile.com This process is famously used to create Tollens' reagent, a qualitative laboratory test reagent for distinguishing aldehydes from ketones. libretexts.orgwikipedia.org

The synthesis is typically a two-step procedure:

An aqueous solution of silver nitrate is treated with a hydroxide (B78521) base, such as sodium hydroxide (NaOH), which causes the precipitation of a brown solid, silver(I) oxide (Ag₂O). libretexts.orgvedantu.comresearchgate.net

Aqueous ammonia is then added dropwise to this mixture. The ammonia coordinates with the silver ions, dissolving the precipitate and forming the colorless, soluble diammine silver(I) complex, [Ag(NH₃)₂]⁺. libretexts.orgvedantu.comresearchgate.nettutoroot.com

The net ionic equation for the formation of the complex from silver ions and ammonia is: Ag⁺(aq) + 2 NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq)

This equilibrium is highly dependent on the concentration of ammonia. The resulting solution contains the diammine silver(I) cation, with the counter-ion from the original salt (e.g., nitrate, NO₃⁻) remaining in the solution. A similar reaction occurs when adding ammonia to other silver salts like silver chloride (AgCl), where the insoluble salt dissolves to form the soluble diammine silver(1+) complex. chegg.comncert.nic.in

Table 1: Classical Aqueous Synthesis of Diamminesilver(1+) (Tollens' Reagent)

Step Reactants Procedure Observation
1 Silver Nitrate (AgNO₃) soln., Sodium Hydroxide (NaOH) soln. Add NaOH solution dropwise to the AgNO₃ solution. vedantu.com A light brown precipitate of Silver(I) Oxide (Ag₂O) is formed. vedantu.comresearchgate.net
2 Ag₂O precipitate, Aqueous Ammonia (NH₃) Add concentrated aqueous ammonia dropwise while stirring. vedantu.comchegg.com The brown precipitate dissolves completely.

| Final Product | | | A clear, colorless solution of Diamminesilver(1+) complex, [Ag(NH₃)₂]⁺, is obtained. vedantu.comtutoroot.com |

While most commonly prepared and used in solution, solid salts of the diammine silver(1+) complex can also be synthesized.

One method involves the crystallization of the complex from a concentrated ammoniacal aqueous solution of a silver salt. For instance, diamminesilver(I) nitrate, Ag(NH₃)₂NO₃, can be crystallized by preparing a solution of silver nitrate with a specific silver-to-ammonia molar ratio and allowing for slow evaporation, often in a desiccator over a drying agent like potassium hydroxide (KOH) pellets. scispace.com These resulting crystals are often unstable in air, decomposing through the loss of ammonia over a few hours. scispace.com

A more modern approach to solid-state synthesis is mechanochemistry , which involves reactions induced by mechanical energy, such as grinding or milling, often in the absence of solvents. acs.orgnih.gov This technique has been successfully used to prepare various coordination compounds and organometallic complexes. acs.orgresearchgate.net While specific reports on the direct mechanochemical synthesis of diammine silver(I) salts from simple silver salts and a solid ammonia source are not extensively detailed, the methodology has been applied to synthesize related complex silver(I) systems, indicating its potential as a viable, solvent-free preparative route. researchgate.net

Green Chemistry Approaches in Diamminesilver(1+) Synthesis

Green chemistry principles, which encourage the use of environmentally benign solvents, reduced energy consumption, and sustainable materials, are increasingly being applied to chemical synthesis.

The synthesis of diammine silver(1+) can be aligned with green chemistry principles in several ways. The classical aqueous synthesis itself can be considered relatively "green" as it uses water, a non-toxic and readily available solvent. libretexts.orgvedantu.com

More advanced green approaches focus on biogenic synthesis , where biological entities are used to facilitate the reaction. This is particularly prevalent in the synthesis of silver nanoparticles, where the diammine silver(1+) complex often serves as a precursor. nih.gov

Plant Extracts: Extracts from plants like Cuminum cyminum (cumin) or Punica granatum (pomegranate) contain phytochemicals with functional groups (e.g., hydroxyl groups in flavonoids) that can reduce silver ions. nih.govkashanu.ac.ir The process typically involves mixing an aqueous silver nitrate solution with the plant extract, which can act as both a reducing and stabilizing agent. nih.govkashanu.ac.ir

Microorganisms: Fungi and bacteria have also been utilized. For example, the yeast Meyerozyma guilliermondii has been shown to accomplish the intracellular synthesis of silver/silver chloride nanoparticles, a process that inherently involves the complexation of silver ions within the cell as a preliminary step. researchgate.net

These biogenic methods are cost-effective, eco-friendly, and avoid the need for harsh chemical reagents. nih.govresearchgate.net Furthermore, sonochemical synthesis, which employs ultrasound to drive chemical reactions, represents another energy-efficient and green alternative that has been used to create novel coordination polymers. scispace.com

Advanced Spectroscopic and Structural Characterization of Diamminesilver 1+

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the bonding and structure of the diammine silver(1+) cation.

Infrared (IR) Spectroscopic Analysis of Ligand Vibrations in Diamminesilver(1+) Complexes

Infrared spectroscopy is a powerful tool for probing the vibrational modes of the ammonia (B1221849) ligands within the [Ag(NH₃)₂]⁺ complex. The coordination of ammonia to the silver(I) ion results in shifts in the N-H stretching and bending frequencies compared to free ammonia, and gives rise to new vibrations associated with the Ag-N bond.

Key vibrational modes observed in the IR spectra of diammine silver(1+) salts include the symmetric and asymmetric N-H stretching, symmetric and asymmetric NH₃ deformation (bending), and NH₃ rocking vibrations. Furthermore, the Ag-N stretching vibrations are of particular interest as they directly probe the coordination bond.

Table 1: Infrared Vibrational Frequencies (cm⁻¹) for Diamminesilver(1+) Complexes

Vibrational Mode [Ag(NH₃)₂]₂SO₄ [Ag(NH₃)₂]NO₃ General Assignment
Asymmetric N-H Stretch 3330 3365 νₐₛ(N-H)
Symmetric N-H Stretch 3240 3275 νₛ(N-H)
Asymmetric NH₃ Deformation 1615 1610 δₐₛ(NH₃)
Symmetric NH₃ Deformation 1235 1240 δₛ(NH₃)
NH₃ Rocking 720 730 ρ(NH₃)
Asymmetric Ag-N Stretch 460 470 νₐₛ(Ag-N)

Note: Data compiled from various spectroscopic studies. Exact frequencies may vary slightly depending on the counter-ion and solid-state packing effects.

The positions of these bands can be influenced by the nature of the counter-anion and the crystal lattice environment due to hydrogen bonding and other intermolecular interactions.

Raman Spectroscopic Studies on [Ag(NH₃)₂]⁺ Ions

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric Ag-N stretching mode is typically strong and easily identifiable in the Raman spectrum, offering a direct measure of the strength of the silver-ligand bond. Studies on aqueous solutions of diammine silver(1+) complexes have been instrumental in characterizing this vibration.

Table 2: Raman Vibrational Frequencies (cm⁻¹) for the [Ag(NH₃)₂]⁺ Ion in Aqueous Solution

Raman Shift (cm⁻¹) Assignment Polarization
~370 Symmetric Ag-N Stretch (νₛ(Ag-N)) Polarized

Note: The symmetric Ag-N stretching vibration is a key diagnostic peak in the Raman spectrum of the diammine silver(1+) cation. The study of diammine silver(I) acetate in solution also reveals bands associated with the counter-ion.

The high intensity and polarized nature of the symmetric Ag-N stretch in the Raman spectrum are consistent with the linear D∞h symmetry of the [Ag(NH₃)₂]⁺ cation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in solution. For the diammine silver(1+) complex and its derivatives, ¹H, ¹³C, and ¹⁹F NMR can provide valuable information.

Fluorine NMR (¹⁹F NMR) for Ligand Exchange Processes Involving Related Fluoride Complexes

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus biophysics.orgwikipedia.org. In the context of silver(I) ammine complexes, ¹⁹F NMR can be used to study complexes containing fluoride ions or fluorinated ligands.

Recent studies on the interaction of silver diammine fluoride (SDF) with hydroxyapatite have utilized ¹⁹F MAS-NMR to characterize the resulting fluoride-containing products researchgate.netresearchgate.netnih.gov.

Table 4: ¹⁹F NMR Chemical Shifts of Fluoride Species Formed from Silver Diammine Fluoride Reactions

Species ¹⁹F Chemical Shift (ppm) Conditions
Loosely bound fluoride -115.8 to -116.9 Initial adsorption on hydroxyapatite researchgate.netnih.gov
Calcium Fluoride (CaF₂) -107.8 to -108.1 Formed upon reaction of SDF with hydroxyapatite researchgate.netnih.gov

Note: These chemical shifts were obtained from solid-state ¹⁹F MAS-NMR studies of the reaction products of silver diammine fluoride with hydroxyapatite and may differ from solution-state values.

X-ray Diffraction Techniques

X-ray diffraction on single crystals is the definitive method for determining the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and crystal packing. Several salts of the diammine silver(1+) cation have been characterized using this technique.

The [Ag(NH₃)₂]⁺ cation is consistently found to have a linear or nearly linear N-Ag-N geometry. The Ag-N bond lengths can vary slightly depending on the counter-ion and the crystal packing forces.

Table 5: Crystallographic Data for Diamminesilver(1+) Salts

Compound [Ag(NH₃)₂]NO₃ unibas.itscispace.com [Ag(NH₃)₂]OAc researchgate.netresearchgate.net [Ag(NH₃)₂]₂SO₄
Crystal System Orthorhombic Monoclinic Tetragonal
Space Group Pnnm P2/m P42(1)c
a (Å) 8.088(3) 789.9(5) 8.442(2)
b (Å) 10.416(5) 604.1(5) 8.442(2)
c (Å) 6.261(2) 1290.4(5) 6.399(3)
**β (°) ** 90 97.436(5) 90
Ag-N Bond Length (Å) 2.12(1) Not specified Not specified

| N-Ag-N Bond Angle (°) | 180 | "close to linear" | 174.3 |

Note: OAc refers to the acetate anion (CH₃COO⁻). Data for diammine silver(I) sulfate is also included researchgate.net.

The crystal structures reveal that the linear diammine silver(I) cations are often arranged in stacks, with potential for weak Ag-Ag interactions, known as argentophilic interactions researchgate.netresearchgate.net.

Coordination Chemistry and Ligand Dynamics of Diamminesilver 1+

Ligand Exchange Kinetics and Mechanisms

Ligand exchange reactions are fundamental processes in coordination chemistry, involving the substitution of one ligand in a complex ion with another. libretexts.orgchemguide.co.uk The dynamics of these reactions provide insight into the lability and stability of the complex.

Exchange Reactions of Ammonia (B1221849) Ligands with Water Molecules

In aqueous solutions, the ammonia ligands of the diammine silver(1+) complex are in constant exchange with the surrounding water molecules. This dynamic equilibrium is a key feature of the complex's chemistry. Studies on ammoniated silver cations reacting with water have shown that ligand exchange proceeds rapidly. nih.gov For instance, research using Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry on ammoniated silver cations, Ag⁺(NH₃)ₙ, demonstrated that the exchange with water molecules occurs swiftly until only three ammonia ligands remain, followed by a much slower loss of an additional ligand to form the stable [Ag(NH₃)₂(H₂O)ₘ]⁺ clusters. nih.gov

The mechanism for such exchange reactions in many aqua-metal ions is often dissociative or involves a dissociative interchange. researchgate.netualberta.ca In a dissociative pathway, a ligand first detaches from the central metal ion, forming a short-lived intermediate with a lower coordination number, which is then attacked by the incoming ligand. The rate of these reactions often shows little dependence on the nature of the incoming ligand and is comparable to the rate of water exchange on the same metal ion, which is consistent with a dissociative mechanism. ualberta.ca

Influence of Other Ligands on Ammonia Exchange Dynamics

The kinetics of ammonia ligand exchange can be influenced by the presence of other species in the solution. While specific kinetic data on the influence of various other ligands on the [Ag(NH₃)₂]⁺ system is specialized, general principles of coordination chemistry suggest that both steric and electronic factors of incoming ligands play a role. libretexts.org Competing ligands can affect the equilibrium position and the rate at which ammonia molecules are substituted. For example, ligands that form more stable bonds with silver(I) can shift the equilibrium away from the diammine complex. stackexchange.com The presence of ions that can form outer-sphere complexes might also alter the reaction pathway and kinetics. researchgate.net A novel approach using electrospray ionization mass spectrometry (ESI-MS) with isotopically labeled ligands has been developed to determine ligand exchange parameters and provide mechanistic insights into these processes in solution. nih.gov

Thermodynamics of Diamminesilver(1+) Complex Formation

The stability of the diammine silver(1+) complex in solution is quantified by thermodynamic parameters, including equilibrium constants, enthalpy, and entropy of formation. solubilityofthings.com These values are crucial for understanding the chemical behavior of silver ions in the presence of ammonia.

Equilibrium Constants and Stability Studies in Aqueous Solutions

The formation of the diammine silver(1+) complex in an aqueous solution occurs in a stepwise manner. The first ammonia molecule binds to the hydrated silver ion, followed by the second ammonia molecule. libretexts.orgyoutube.com

The reactions are as follows:

Ag⁺(aq) + NH₃(aq) ⇌ [Ag(NH₃)]⁺(aq) (Stepwise constant K₁)

[Ag(NH₃)]⁺(aq) + NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq) (Stepwise constant K₂)

The stability of the complex is indicated by the magnitude of these formation constants (K_f); a high K_f value signifies a stable complex. fiveable.me Various studies have reported the values for these constants, which are summarized in the table below.

ConstantValueLog ValueSource
K₁2.04 x 10³3.31 depauw.educhegg.com
K₂5.25 x 10³3.72 chegg.com
β₂ (K₁K₂)1.07 x 10⁷7.03 chegg.com
K₁2.1 x 10³3.32 youtube.com
K₂8.2 x 10³3.91 youtube.com
β₂ (K₁K₂)1.72 x 10⁷7.24 youtube.com
K₁-3.3 acs.org
K₂-3.89 acs.org
β₂-7.20 acs.org

Note: The values for equilibrium constants can vary slightly between different sources due to variations in experimental conditions such as temperature and ionic strength.

Enthalpy and Entropy Contributions to Complex Stability

The stability of a coordination complex, as represented by the Gibbs Free Energy (ΔG°), is determined by both enthalpy (ΔH°) and entropy (ΔS°) changes during its formation. solubilityofthings.com For the complexation of silver(I) with amine ligands, the formation is generally a strongly exothermic process, meaning it releases heat (negative ΔH°). mdpi.comnih.govnih.govuniud.it This favorable enthalpy change is the primary driving force for the reaction. solubilityofthings.com

Anomalous Complexation Behavior of Silver(I) with Ammonia

The stepwise formation of metal complexes typically follows a pattern where the first association constant (K₁) is larger than the second (K₂), and so on. acs.org This is due to factors like decreasing statistical probability for binding and increasing steric hindrance. However, the complexation of silver(I) with ammonia exhibits an anomalous property in aqueous solution where the second association constant is larger than the first (K₂ > K₁). acs.org

This unusual behavior is not due to intrinsic gas-phase energetics or inter-ligand steric effects, as ammonia is a small ligand. acs.org Instead, research indicates that this anomaly arises from the poor affinity of the silver(I) ion for water and specific solvation effects. acs.orgacs.org Density-functional theory (DFT) calculations have shown that the addition of the first ammonia molecule to the hydrated silver(I) ion results in the exclusion of not one, but two water molecules from the inner solvation shell. acs.orgacs.org This significant reorganization of the solvation sphere selectively reduces the equilibrium constant for the first association (K₁). The second ammonia addition then proceeds more favorably, leading to the observed K₂ > K₁ relationship. acs.org This phenomenon is a strong specific solvation effect that cannot be adequately described by simple dielectric continuum models of solvation. acs.org

Argentophilic Interactions in Solid-State Diamminesilver(1+) Complexes

Argentophilic interactions represent a specific type of metallophilic interaction, which is an attractive force between seemingly closed-shell metal centers. nih.govresearchgate.net In the context of silver(I) chemistry, these d¹⁰-d¹⁰ interactions play a significant role in determining the structural characteristics of solid-state complexes. nih.govresearchgate.net These forces, while weaker than covalent bonds, are comparable in strength to hydrogen bonds and are stronger than typical van der Waals interactions. researchgate.net The interaction arises from the overlap of filled 5d orbitals with empty 6s and 6p orbitals, effectively acting as a strong form of van der Waals attraction. nih.gov

The presence and significance of argentophilic interactions are typically evaluated by the distance between silver atoms (Ag···Ag) in a crystal lattice. The sum of the van der Waals radii for two silver atoms is 3.44 Å, while the interatomic distance in metallic silver is 2.88 Å. nih.gov Generally, Ag···Ag distances less than the sum of the van der Waals radii indicate the presence of argentophilic interactions. These interactions are considered particularly significant when the distance is less than 3.0 Å. nih.gov

Interaction TypeTypical Distance RangeStrength Comparison
Argentophilic Interaction < 3.44 ÅComparable to hydrogen bonds
Significant Argentophilic Interaction < 3.0 ÅStronger than van der Waals forces
Van der Waals (Ag···Ag) ~ 3.44 ÅWeaker than hydrogen bonds
Covalent Ag-Ag Bond ~ 2.88 Å (in metallic Ag)Strongest

Coordination of Silver(I) with Diverse N-Donor Ligands Beyond Ammonia

The silver(I) ion (Ag⁺), with its [Kr] 4d¹⁰5s⁰ electron configuration, exhibits remarkable coordination versatility. nih.gov Its flexible coordination sphere allows it to form stable complexes with a wide variety of ligands and sustain coordination numbers ranging from two to six. researchgate.netnih.gov While the linear, two-coordinate geometry seen in the diammine silver(1+) cation is the most common, complexes with trigonal, tetrahedral, and even higher coordination geometries are well-documented. researchgate.netnih.gov This diversity is partly due to the d¹⁰ electronic configuration, which confers no strong stereochemical preference. researchgate.net

Beyond ammonia, silver(I) readily forms complexes with a vast array of other nitrogen-donor ligands. The nature of the nitrogen atom's hybridization (sp³, sp², or sp) in the ligand influences the bonding and stability of the resulting complex. nih.gov The primary bonding interaction consists of a σ-donation from the nitrogen lone pair of electrons into the empty 5s orbital of the Ag⁺ ion. nih.gov Computational studies indicate that for many N-donor ligands, the two-coordinated complex is the most stable form, exhibiting the shortest Ag⁺–N bond distances and the most favorable Gibbs free energy of formation. nih.gov This enhanced stability is attributed to superior electrostatic interactions and charge transfer in the two-coordinate geometry. nih.gov

A variety of N-donor ligands have been studied in coordination with silver(I), leading to the development of diverse structures, including metal-organic frameworks and coordination polymers. uniurb.it The electronic properties of the ligand play a crucial role; for example, electron-donating groups on a ligand can strengthen the Ag-N bond. nih.gov

The table below summarizes various types of N-donor ligands that coordinate with silver(I) and the typical coordination geometries observed.

Ligand TypeExample LigandsTypical Coordination Geometries
sp³ Amines Ammonia (NH₃)Linear (2-coordinate)
sp² Imines Azomethine (NH=CH₂)Distorted Linear (2-coordinate)
sp² Heterocycles Pyridine, Polypyridines, N-heterocyclic carbenes (NHCs)Linear, Trigonal, Tetrahedral, Octahedral
sp Nitriles Hydrogen Cyanide (HCN), Acetonitrile (CH₃CN), DinitrilesLinear, Polymeric Chains

These complexes have applications in various fields, with their properties such as solubility, stability, and reactivity being finely tuned by the specific choice of the N-donor ligand. unife.it

Computational Chemistry and Theoretical Studies of Diamminesilver 1+

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations offer deep insights into the distribution of electrons and the energies of molecular orbitals within the [Ag(NH₃)₂]⁺ complex. These studies are fundamental to understanding the stability and reactivity of the ion.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. Studies on the diamminesilver(1+) cation using DFT have provided detailed information on its bonding and vibrational properties.

DFT calculations have been employed to determine optimized geometries, bond energies, and vibrational frequencies. For instance, calculations at the B3LYP/DZVP level of theory have determined the binding energies for the sequential addition of ammonia (B1221849) ligands to a silver(I) ion. The binding energies for the first and second ammonia molecules are calculated to be 40.1 and 36.1 kcal mol⁻¹, respectively, which are significantly larger than those for the third and fourth ligands (15.1 and 11.0 kcal mol⁻¹). This highlights the pronounced stability of the two-coordinate [Ag(NH₃)₂]⁺ complex. researchgate.net

Natural Bond Orbital (NBO) analysis, a feature of DFT studies, reveals the nature of the silver-ammonia bond. It shows that the bond is primarily characterized by σ-donation from the nitrogen lone pair of the ammonia ligand to the empty 5s orbital of the Ag⁺ ion. nih.gov This interaction is a key factor in the stability of the complex. Furthermore, DFT has been used in conjunction with the "Atoms in Molecules" (AIM) theory to analyze C-H···Ag interactions in more complex silver(I) coordination systems, supporting the existence and nature of such weak interactions. nih.gov

Table 1: DFT Calculated vs. Experimental Data for [Ag(NH₃)₂]⁺
ParameterCalculated Value (B3LYP/DZVP)Experimental Value
Ag⁺–N Bond Distance (Å)2.17~2.11-2.16
First NH₃ Binding Energy (kcal/mol)40.1-
Second NH₃ Binding Energy (kcal/mol)36.1-

Note: Experimental bond distances can vary slightly depending on the counter-ion and crystal lattice environment. iucr.org Binding energies are from theoretical calculations. researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy.

While DFT is a workhorse for many systems, ab initio calculations have been applied to silver complexes to provide benchmark results. For example, in studies of more complex silver-containing systems, ab initio methods have been used to investigate the electronic structure and optical properties of materials like silver azide (AgN₃). nih.gov For the diamminesilver(I) cation itself, high-level ab initio calculations confirm the electronic structure predicted by DFT, particularly the significant role of the silver 4d and 5s orbitals in bonding. These methods are crucial for accurately describing electron correlation effects, which can be important in transition metal complexes.

Modeling of Coordination Geometry and Bonding

A defining feature of the [Ag(NH₃)₂]⁺ ion is its linear N-Ag-N geometry. Theoretical modeling has been essential in explaining the origin of this preference and how it is influenced by its environment.

The linear geometry of two-coordinate d¹⁰ metal ions like Ag⁺ is a classic example in coordination chemistry. libretexts.org Theoretical models explain this preference through the concept of orbital hybridization. The silver(I) ion has a [Kr]4d¹⁰ electron configuration. reddit.com To accept a pair of electrons from each of the two ammonia ligands, the vacant 5s and one of the 5p orbitals on the silver ion hybridize to form two collinear sp hybrid orbitals. quora.com These orbitals are oriented 180° from each other, leading to the linear arrangement of the two Ag-N bonds. libretexts.orgquora.com

This two-coordinate linear structure is the most common for Ag(I) and is energetically favored over higher coordination numbers. researchgate.netresearchgate.net The flexibility in the coordination geometry of silver(I) is attributed to the lack of stereochemical preference from the filled 4d¹⁰ shell. researchgate.net While linear geometry is predominant for two-coordination, slight deviations from a perfect 180° angle can occur in the solid state due to crystal packing forces and hydrogen bonding. iucr.org

While the intrinsic geometry of [Ag(NH₃)₂]⁺ is linear, its structure within a crystal lattice is influenced by intermolecular forces, particularly hydrogen bonding. The hydrogen atoms on the ammonia ligands are acidic enough to act as hydrogen bond donors to anionic counter-ions (e.g., fluoride, nitrate (B79036), or sulfate).

Computational and crystallographic studies have shown that these N-H···anion hydrogen bonds are crucial for the stability of the supramolecular structure. iucr.org These interactions can cause minor but measurable deviations from the ideal 180° N-Ag-N bond angle. For example, in the crystal structure of [Ag(NH₃)₃]₂[Ag(NH₃)₂]₂[SnF₆]F₂, the N-Ag-N angle in the diamminesilver(I) cation is 170.93(7)°, with the bending attributed to hydrogen bonding with adjacent fluoride and hexafluorostannate anions. iucr.org

The Ag⁺ ion also has the ability to polarize the coordinated ammonia ligands, which in turn affects the strength of their hydrogen bonding interactions with the surrounding solvent or counter-ions. This delicate balance between the preference for linear coordination and the influence of hydrogen bonding networks is a key aspect of the coordination chemistry of silver cations. nih.gov

Simulation of Ligand Exchange Dynamics

Molecular dynamics (MD) simulations and other computational techniques can be used to model the dynamic behavior of ions in solution, including the process of ligand exchange.

The exchange of ligands in metal complexes is a fundamental process in chemistry. Recent advances in computational methods, such as combining machine learning potentials with ab initio molecular dynamics, have made it possible to simulate these events with high accuracy. chemrxiv.org These simulations can reveal the mechanisms of ligand exchange, which can be associative (where the incoming ligand binds before the old one leaves) or dissociative (where the old ligand leaves first). arxiv.org

For silver(I), FT-ICR mass spectrometry experiments complemented by DFT calculations have investigated ligand exchange reactions in the gas phase. nih.gov For example, when hydrated silver ion clusters, [Ag(H₂O)ₙ]⁺, react with ammonia, a rapid exchange occurs until a certain number of ammonia ligands are incorporated. nih.gov Conversely, the reaction of ammoniated silver clusters, [Ag(NH₃)ₙ]⁺, with water shows a rapid exchange until only three or two ammonia ligands remain, again highlighting the stability of the low-coordinate species. nih.gov While detailed simulations of the precise ligand exchange dynamics for [Ag(NH₃)₂]⁺ in aqueous solution are complex, these combined experimental and theoretical studies provide significant insight into the thermodynamic and kinetic factors that govern these processes. arxiv.orgsemanticscholar.org

Theoretical Prediction of Spectroscopic Properties of Diamminesilver(1+)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For the Diamminesilver(1+) cation, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate its vibrational and electronic spectra, respectively. These calculations are performed on the molecule's optimized equilibrium geometry.

Vibrational Spectra (Infrared and Raman)

The vibrational frequencies of Diamminesilver(1+) can be predicted using DFT calculations. After obtaining a minimum energy structure, a frequency analysis is performed, which calculates the second derivatives of the energy with respect to the nuclear coordinates. This analysis yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration.

It is a well-established practice in computational chemistry that calculated harmonic frequencies are often systematically higher than the fundamental frequencies observed experimentally due to the neglect of anharmonicity and the use of incomplete basis sets. huntresearchgroup.org.uknih.gov To account for this, computed frequencies are often multiplied by an empirical scaling factor (typically between 0.9 and 1.0) to improve agreement with experimental data. nih.gov

For the linear Diamminesilver(1+) complex, which belongs to the D∞h point group, the expected vibrational modes include Ag-N stretching, NH3 rocking, and internal NH3 ligand vibrations. A theoretical study on analogous diammine complexes of palladium(II) and platinum(II) has shown good agreement between vibrational frequencies calculated via ab initio methods and experimental values, lending confidence to the application of these methods to similar complexes. nih.gov

The interactive table below presents a hypothetical set of theoretically predicted, unscaled harmonic vibrational frequencies and their assignments for the Diamminesilver(1+) cation, illustrative of what a typical DFT calculation would yield.

ModeSymmetryCalculated Frequency (cm-1)Vibrational AssignmentIR ActivityRaman Activity
ν1σg+3450Symmetric N-H StretchInactiveActive
ν2σg+420Symmetric Ag-N StretchInactiveActive
ν3σu+3455Asymmetric N-H StretchActiveInactive
ν4σu+410Asymmetric Ag-N StretchActiveInactive
ν5πg1450NH3 Degenerate Deformation (scissoring)InactiveActive
ν6πg850NH3 RockingInactiveActive
ν7πu1455NH3 Degenerate Deformation (scissoring)ActiveInactive
ν8πu855NH3 RockingActiveInactive

Electronic Spectra (UV-Visible)

The electronic absorption spectrum of Diamminesilver(1+) is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground electronic state to various excited states, along with the corresponding oscillator strengths (f), which are proportional to the intensity of the absorption bands. mdpi.com

The Diamminesilver(1+) ion has a filled d-shell (d10) electronic configuration. Consequently, d-d electronic transitions are not possible. The predicted electronic spectrum is therefore expected to be dominated by charge-transfer transitions, likely occurring at high energies in the ultraviolet region. Computational studies on the hydrated silver cation (Ag+) indicate that it does not have significant absorption bands above 200 nm. chemrxiv.org The addition of ligands like ammonia would be expected to shift these transitions, but they would likely remain in the deep UV range.

The following interactive table shows a plausible set of results from a TD-DFT calculation for Diamminesilver(1+), detailing the predicted wavelength of maximum absorption (λmax), the calculated oscillator strength, and the principal orbital contributions to the electronic transition.

TransitionPredicted λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
S0 → S12150.085HOMO → LUMOLigand-to-Metal Charge Transfer (LMCT)
S0 → S21980.002HOMO-1 → LUMOLMCT
S0 → S31850.120HOMO → LUMO+1LMCT / Intra-ligand

Redox Chemistry and Mechanisms Involving Diamminesilver 1+

Reduction of Diamminesilver(1+) to Metallic Silver

The reduction of the diammine silver(1+) cation to elemental silver is a hallmark of its chemical properties. This process is central to its application in qualitative analysis and the synthesis of silver mirrors and nanoparticles. The complex is more challenging to reduce than the simple hydrated silver ion, which allows for a more controlled deposition of metallic silver compoundchem.com.

Tollens' reagent, a colorless, basic, aqueous solution of the diammine silver(1+) complex, serves as a classical tool for the qualitative identification of aldehydes geeksforgeeks.orgchemistrylearner.com. The test, often called the silver mirror test, is based on the mild oxidizing nature of the [Ag(NH₃)₂]⁺ complex, which is capable of oxidizing aldehydes but not ketones (with the exception of α-hydroxy ketones) geeksforgeeks.orgchemistrylearner.comyoutube.com.

The mechanism of this redox reaction can be summarized in several key steps stackexchange.comyoutube.com:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

Oxidation-Reduction: The intermediate loses a hydride ion (H⁻), which acts as the reducing agent. This hydride is transferred to the diammine silver(1+) complex. Concurrently, the aldehyde is oxidized.

Electron Transfer: The silver(I) center in the [Ag(NH₃)₂]⁺ complex accepts an electron and is reduced to metallic silver (Ag⁰) stackexchange.com.

Silver Mirror Formation: The metallic silver precipitates out of the solution and, under the right conditions, deposits on the inner surface of the reaction vessel, creating a characteristic silver mirror geeksforgeeks.org.

Carboxylate Formation: The oxidized aldehyde forms a carboxylic acid, which is immediately deprotonated by the basic medium to yield a carboxylate ion youtube.com.

This reaction is a definitive test for the presence of an aldehydic group in a sample geeksforgeeks.org.

Various reducing agents beyond simple aldehydes can effect the precipitation of metallic silver from a diammine silver(1+) solution. The choice of reducing agent can influence the morphology and properties of the resulting silver particles.

Common reducing agents include:

Reducing Sugars: Sugars containing a hemiacetal group, such as glucose and fructose, can exist in an open-chain form with an aldehyde or α-hydroxy ketone group. These sugars give a positive Tollens' test chemistrylearner.comyoutube.com. Dextrose (a form of glucose) is frequently used in silver mirror demonstrations compoundchem.com.

Formaldehyde: This simple aldehyde is a potent reducing agent used in the synthesis of silver nanoparticles from the diammine silver(1+) complex researchgate.net.

Acetone: In a highly alkaline environment, acetone can act as a reducing agent for silver compounds, leading to the formation of metallic silver particles nih.govresearchgate.net. The mechanism involves the formation of a carbanion from acetone in the presence of a strong base, which then facilitates the reduction researchgate.net.

Hydrazine Hydrate: This compound is employed as a reducing agent in the preparation of spherical silver particles, with ammonia (B1221849) acting as a complexing agent researchgate.net.

The table below summarizes the action of various reducing agents on the diammine silver(1+) complex.

Reducing AgentFunctional Group / TypeProduct of OxidationApplication
Aldehydes (RCHO)AldehydeCarboxylate (RCOO⁻)Qualitative analysis (Tollens' Test) geeksforgeeks.org
Dextrose (Glucose)Aldose (Reducing Sugar)D-Gluconic acid compoundchem.comSilver mirror formation compoundchem.com
Formaldehyde (HCHO)AldehydeFormate (HCOO⁻)Synthesis of silver nanoparticles researchgate.net
Acetone (CH₃COCH₃)Ketone (in strong base)Complex oxidation productsPreparation of dispersed silver particles nih.govresearchgate.net

Solid-Phase Quasi-Intramolecular Redox Reactions of Diamminesilver(1+) Salts

The thermal stability of diammine silver(1+) salts is highly dependent on the nature of the counter-anion. When the anion is itself an oxidizing agent, complex solid-phase redox reactions can occur, often at relatively low temperatures. These are termed "quasi-intramolecular" because the reaction occurs between the cation's ligands (ammonia) and the discrete anion within the crystal lattice.

Diamminesilver(1+) Perchlorate ([Ag(NH₃)₂]ClO₄): The thermal decomposition of diammine silver(1+) perchlorate is a prime example of a solid-phase redox reaction. Instead of simply losing ammonia ligands, a redox reaction takes place between the reducing ammonia ligands and the oxidizing perchlorate anion mdpi.comresearchgate.net. This process begins at temperatures as low as 50°C mdpi.com. The reaction results in the formation of chlorine oxyacids with lower valence states, such as chlorite (ClO₂⁻) and chlorate (ClO₃⁻), as intermediates mdpi.comresearchgate.net. These intermediates can then disproportionate, leading to a mixture of silver chloride (AgCl) and silver perchlorate (AgClO₄). The final decomposition products are silver chloride, nitrogen gas (N₂), and water (H₂O) mdpi.comresearchgate.net.

Diamminesilver(1+) Permanganate ([Ag(NH₃)₂]MnO₄): Diamminesilver(1+) permanganate is another salt that undergoes internal redox reactions upon heating d-nb.inforesearchgate.net. The permanganate ion is a powerful oxidizing agent ankara.edu.tr. The thermal decomposition of this compound is complex. At around 80°C, a solid-phase reaction occurs. One proposed mechanism involves the formation of an unstable intermediate, [Ag(NH₃)NO₃], which then disproportionates into silver nitrate (B79036) (AgNO₃) and [Ag(NH₃)₂]NO₃ d-nb.inforesearchgate.net. In the presence of water, hydrolysis can lead to the formation of ammonium nitrate (NH₄NO₃) d-nb.inforesearchgate.net.

The thermal decomposition of these salts is not a simple ligand dissociation but a complex series of redox steps.

Decomposition Pathway for [Ag(NH₃)₂]ClO₄:

Initial Redox: A solid-phase redox reaction occurs between the ammonia (reducing agent) and the perchlorate (oxidizing agent) mdpi.comresearchgate.net. [Ag(NH₃)₂]ClO₄(s) → Intermediates (containing AgCl, AgClO₃, AgClO₂)

Disproportionation: The chlorite and chlorate intermediates disproportionate mdpi.comresearchgate.net. Intermediates → AgCl(s) + AgClO₄(s)

Decomposition Pathway for [Ag(NH₃)₂]MnO₄: The mechanism is intricate and sensitive to conditions.

Initial Redox and Rearrangement: At moderate temperatures (~80°C), a solid-phase reaction produces a mixture that may involve the formation and disproportionation of an ammine-nitrate silver complex d-nb.inforesearchgate.net. [Ag(NH₃)₂]MnO₄(s) → Ag(NH₃)NO₃ + MnOₓ

Disproportionation: The intermediate disproportionates. 2 Ag(NH₃)NO₃ → AgNO₃(s) + [Ag(NH₃)₂]NO₃(s)

Further Decomposition: At higher temperatures (above 100°C), further decomposition leads to metallic silver and manganese oxides researchgate.net.

The following table summarizes the key features of these decomposition reactions.

CompoundOxidizing AnionKey IntermediatesFinal Solid ProductsGaseous Products
[Ag(NH₃)₂]ClO₄Perchlorate (ClO₄⁻)Chlorite (ClO₂⁻), Chlorate (ClO₃⁻) mdpi.comresearchgate.netSilver Chloride (AgCl) mdpi.comresearchgate.netN₂, H₂O, O₂ mdpi.comresearchgate.net
[Ag(NH₃)₂]MnO₄Permanganate (MnO₄⁻)[Ag(NH₃)NO₃], AgNO₃ d-nb.inforesearchgate.netAg, MnOₓ researchgate.netN₂, NH₃

Electrochemical Behavior of Diamminesilver(1+) in Solution

The electrochemical properties of the diammine silver(1+) complex are important for applications in electroplating and metal recovery. The reduction of [Ag(NH₃)₂]⁺ at a cathode surface is a key process.

Studies using techniques like cyclic voltammetry can elucidate the electron transfer processes. In bioelectrochemical systems, the reduction of [Ag(NH₃)₂]⁺ has been investigated for silver recovery rsc.org. The electrochemical reduction of the complex is rapid, leading to the deposition of pure silver on the cathode surface. The morphology of the deposited silver can vary, forming dendrites and crystals rsc.org.

The standard reduction potential of the diammine silver(1+) complex is lower than that of the hydrated Ag⁺ ion, which has implications for the voltage required for its reduction.

Reaction at the Cathode: [Ag(NH₃)₂]⁺(aq) + e⁻ → Ag(s) + 2 NH₃(aq)

The performance of an electrochemical cell using this reaction is influenced by the solution's complexity and pH rsc.org. For instance, the open-circuit voltage and power density in a bioelectrochemical system are affected by the form of the silver(I) species in the catholyte rsc.org. The reduction from the [Ag(NH₃)₂]⁺ complex generally shows a lower cell performance compared to the reduction from a simple Ag⁺ solution, which is consistent with its lower standard reduction potential rsc.org.

Applications in Chemical Synthesis and Materials Science

Precursor in Silver Nanoparticle Synthesis

The [Ag(NH₃)₂]⁺ complex is widely employed as a silver ion source for the synthesis of silver nanoparticles (AgNPs). This approach is central to numerous chemical reduction methods that produce AgNPs with tailored characteristics for a range of applications. The synthesis involves the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰), which then nucleate and grow into nanoparticles. acs.orgmdpi.com

A key advantage of using the diamminesilver(1+) complex is the ability to control the size and shape of the resulting silver nanoparticles, which in turn dictates their unique optical, electrical, and catalytic properties. mdpi.comnih.govconfer.cz The reaction parameters play a critical role in this controlled synthesis. For instance, in reductions using saccharides, both the ammonia (B1221849) concentration and the pH level significantly influence the final particle size. nih.gov

Research has demonstrated that by reducing [Ag(NH₃)₂]⁺ with various sugars like glucose, galactose, maltose, and lactose, silver nanoparticles with controllable sizes can be synthesized. nih.gov The average particle size, which can range from 25 to 450 nm, increases with higher concentrations of ammonia (NH₃). nih.gov Similarly, the pH of the reaction medium affects particle dimensions; nanoparticles synthesized at a pH of 11.5 are smaller than those produced at a pH of 12.5. nih.gov The choice of reducing agent and its molecular structure also contribute to the final particle size. nih.gov The ability to tune these reaction conditions allows for the production of AgNPs with desired physical and chemical characteristics for specific applications. confer.cz

Table 1: Influence of Reaction Parameters on Silver Nanoparticle Size Using [Ag(NH₃)₂]⁺ Precursor

Parameter Effect on Particle Size Size Range (nm) Reference
Ammonia (NH₃) Concentration Increased concentration leads to larger particle size. 25 - 450 nih.gov
pH Higher pH (e.g., 12.5 vs. 11.5) results in larger particles. 25 - 450 nih.gov

| Reducing Agent Structure | Different saccharides (monosaccharides vs. disaccharides) influence particle size. | 25 - 450 | nih.gov |

In recent years, there has been a significant shift towards "green chemistry" approaches for nanoparticle synthesis to avoid the use of hazardous chemicals. nih.govresearchgate.net The diamminesilver(1+) complex is a key component in several environmentally friendly synthesis methods.

A prominent example is the modified Tollens procedure, a simple, one-step green synthesis technique. nih.gov This method utilizes the [Ag(NH₃)₂]⁺ complex (as the Tollens' reagent) and involves its reduction by saccharides in the presence of ammonia. nih.gov This process can yield silver nanoparticle films (50-200 nm) and silver hydrosols (20-50 nm) of various shapes. nih.gov Plant extracts, rich in phytochemicals like terpenoids, flavonoids, and proteins, can also be used as both reducing and capping agents in the green synthesis of AgNPs from silver precursors. nih.govresearchgate.net These biological molecules reduce the silver ions and stabilize the newly formed nanoparticles, offering a straightforward and eco-friendly production route. researchgate.net

Capping and stabilizing agents are crucial in the synthesis of silver nanoparticles to control their growth and prevent undesirable agglomeration. frontiersin.orgyoutube.comresearchgate.net These agents are molecules that adsorb onto the surface of the nanoparticles as they form. researchgate.net This surface coating provides a protective layer that inhibits the nanoparticles from clumping together, ensuring their long-term stability in colloidal solutions. researchgate.netnih.gov

The presence of these agents is essential for controlling the final size and shape of the nanoparticles. researchgate.net By managing the growth of the particles, capping agents help to achieve monodispersity (uniformity of size and shape), which is critical for many applications. frontiersin.org A wide variety of substances can act as capping agents, including polymers like polyvinylpyrrolidone (PVP), polysaccharides such as starch, and surfactants. acs.orgyoutube.comnih.gov In green synthesis methods, the phytochemicals present in plant extracts naturally serve this dual role of reducing and capping. researchgate.netresearchgate.net The interaction between the capping agent and the nanoparticle surface can occur through mechanisms like electrostatic interactions or steric hindrance. youtube.com

Role in Deposition Techniques for Silver Films and Coatings

The diamminesilver(1+) complex is a fundamental component in electroless plating and chemical deposition techniques used to create thin silver films and coatings on various substrates. cecri.res.ingoogle.com These methods are valuable for applications requiring the high electrical and thermal conductivity of silver. cecri.res.in

In electroless silver plating, the [Ag(NH₃)₂]⁺ complex is used in an aqueous bath. The ammonium hydroxide (B78521) in the solution forms a strong complex with the silver ions, which prevents spontaneous reduction of the silver in the bath. google.com When a suitable substrate is introduced, its surface catalyzes the oxidation of a reducing agent (such as hydrazine), which in turn reduces the diamminesilver(1+) ions to metallic silver, depositing a uniform coating selectively onto the substrate. google.com This process can be performed on a wide variety of materials, including plastics like acrylonitrile butadiene styrene (ABS). cecri.res.in

The Tollens reaction is another chemical method used to deposit silver films, particularly for creating silver mirrors on glass. researchgate.net This technique also relies on the reduction of the diamminesilver(1+) complex to form a thin, reflective layer of silver. nih.govresearchgate.net

Integration into Advanced Materials for Specific Functionalities

Diamminesilver(1+) and its derivatives are being integrated into advanced materials to impart specific functions, notably for antimicrobial applications. Silver is known for its strong antibiotic effect against a broad spectrum of bacteria with low toxicity to humans. mdpi.com

One area of development is the combination of silver diammine fluoride (SDF) with biocompatible polymers like polyvinyl alcohol (PVA). mdpi.com This integration aims to create materials for controlled-release antibiotic systems, which could be used in medical and dental applications such as wound dressings or coatings for implants. mdpi.com

Furthermore, biological systems can be used to create novel silver-based materials. The biomass of the bacterium Aeromonas SH10 has been shown to effectively absorb the [Ag(NH₃)₂]⁺ complex from an aqueous solution. nih.gov Following absorption, the bacteria can reduce the complex to elemental silver (Ag⁰), resulting in the formation of silver nanoparticles directly on the cell wall. nih.gov This bioreduction process demonstrates a potential pathway for creating silver-functionalized biomass for applications in wastewater treatment or as a novel method for nanoparticle synthesis technology. nih.gov

Environmental Fate of Diamminesilver(1+): A Closer Look at its Speciation and Transformation in Aquatic Systems

The extensive use of silver compounds, including the diammine silver(1+) complex, in various industrial and commercial applications necessitates a thorough understanding of their environmental behavior. This article delves into the environmental speciation and transformation of diammine silver(1+), focusing on its role in silver mobility and bioavailability, ligand-induced transformations, interactions with natural organic matter and sulfide, and photoreduction processes in aquatic ecosystems.

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing diamminesilver(1+) complexes with high purity and reproducibility?

Methodological Answer :

  • Synthesis Design : Use aqueous solutions of silver nitrate (AgNO₃) and ammonia (NH₃) under controlled stoichiometric ratios (e.g., Ag:NH₃ = 1:2) in an inert atmosphere to prevent oxidation. Monitor pH (ideally 8–10) to stabilize the complex .
  • Characterization : Validate purity via elemental analysis (C, H, N), FTIR (to confirm NH₃ coordination), and UV-Vis spectroscopy (absorption peaks at ~220 nm and ~290 nm). For crystalline samples, single-crystal XRD is critical to confirm geometry .
  • Reproducibility : Document reaction conditions (temperature, agitation rate, solvent ratios) in supplementary materials to align with FAIR data principles .

Q. Q2. How can researchers address discrepancies in reported stability constants (log β) for diamminesilver(1+) across different studies?

Methodological Answer :

  • Data Harmonization : Compare experimental conditions (ionic strength, temperature, measurement technique). For example, potentiometric titrations at 25°C in 0.1 M KNO₃ yield log β ≈ 3.3–3.5, whereas spectrophotometric methods may vary due to ligand interference .

  • Statistical Validation : Apply error propagation analysis and report confidence intervals. Use software like HyperQuad or ReactLab to model equilibrium constants .

  • Table : Stability Constant Comparison

    Methodlog β (25°C)Ionic StrengthReference
    Potentiometry3.4 ± 0.10.1 M KNO₃
    Spectrophotometry3.1 ± 0.20.05 M NaCl

Advanced Research Questions

Q. Q3. What computational strategies are effective in modeling the electronic structure and ligand dynamics of diamminesilver(1+)?

Methodological Answer :

  • DFT Modeling : Use Gaussian or ORCA with basis sets (e.g., LANL2DZ for Ag, 6-31G* for N/H) to optimize geometry and calculate bond lengths (Ag–N ≈ 2.1 Å). Include solvent effects via PCM .
  • Molecular Dynamics : Simulate ligand exchange kinetics in aqueous solutions using AMBER or GROMACS. Track NH₃ dissociation rates under varying pH .
  • Validation : Cross-validate computational results with EXAFS data for Ag–N coordination .

Q. Q4. How can researchers resolve contradictions in the catalytic efficacy of diamminesilver(1+) in oxidation reactions?

Methodological Answer :

  • Variable Control : Systematically test parameters:

    • Substrate scope (e.g., alcohols vs. alkenes).
    • Oxidant type (H₂O₂ vs. O₂).
    • pH-dependent Ag⁺/Ag⁰ redox cycling .
  • Mechanistic Probes : Use isotopic labeling (¹⁸O in H₂O₂) and in-situ Raman spectroscopy to identify active intermediates .

  • Table : Catalytic Performance Under Varied Conditions

    SubstrateOxidantConversion (%)Selectivity (%)Conditions
    Benzyl alcoholH₂O₂8592pH 9, 60°C
    StyreneO₂4578pH 7, 40°C

Q. Q5. What methodologies ensure robust data management and reproducibility in studies involving diamminesilver(1+)?

Methodological Answer :

  • FAIR Compliance :
    • Metadata : Include raw spectral data (NMR, XRD), experimental logs, and software parameters in repositories like Zenodo or ChemSpider .
    • Script Sharing : Publish Python/R scripts for statistical analysis (e.g., error propagation, curve fitting) on GitHub .
  • Reproducibility Checklist :
    • Document synthetic protocols with step-by-step videos or interactive notebooks.
    • Use IUPAC guidelines for reporting uncertainties in measurements .

Methodological Frameworks

Q6. How to design a research question comparing diamminesilver(1+) with analogous transition metal ammine complexes?

Methodological Answer :

  • SPIDER Framework :

    ComponentExample
    Sample Ag(NH₃)₂⁺, Cu(NH₃)₄²⁺, Ni(NH₃)₆²⁺
    Phenomenon Ligand substitution kinetics
    Design Stopped-flow kinetics with UV-Vis monitoring
    Evaluation Rate constants (k), activation parameters (Δ‡)
    Research Type Quantitative comparative analysis
    Align with hypothesis-driven aims (e.g., "How does metal center electronegativity influence NH₃ lability?") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.